molecular formula C20H41NO2 B3055081 Propan-2-yl hexadecylcarbamate CAS No. 6298-78-8

Propan-2-yl hexadecylcarbamate

Cat. No. B3055081
CAS RN: 6298-78-8
M. Wt: 327.5 g/mol
InChI Key: UMMCTIRBSNSOIX-UHFFFAOYSA-N
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Description

Propan-2-yl hexadecylcarbamate, also known as PHC, is a synthetic compound that belongs to the class of carbamates. It is widely used in scientific research for its ability to modify the surface properties of various materials. PHC is a white, odorless powder that is soluble in organic solvents such as ethanol, methanol, and chloroform.

Mechanism of Action

The mechanism of action of Propan-2-yl hexadecylcarbamate is not fully understood. However, it is believed that this compound forms a monolayer on the surface of the material, which modifies its surface properties. The hydrophobic alkyl chains of this compound interact with the hydrophobic surface of the material, while the carbamate group interacts with the solvent. This results in a change in the surface energy and surface tension of the material.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects. It is considered to be a non-toxic compound and is classified as a Generally Recognized As Safe (GRAS) substance by the Food and Drug Administration (FDA).

Advantages and Limitations for Lab Experiments

The advantages of using Propan-2-yl hexadecylcarbamate in lab experiments are its ability to modify the surface properties of various materials, its non-toxic nature, and its ease of synthesis. However, the limitations of using this compound are its limited solubility in water and its sensitivity to moisture.

Future Directions

There are several future directions for the use of Propan-2-yl hexadecylcarbamate in scientific research. One direction is the development of this compound-based materials for drug delivery applications. Another direction is the use of this compound as a surface modifier for biomaterials such as implants and prosthetics. Additionally, this compound can be used in the development of new materials for energy storage and conversion applications.
Conclusion:
In conclusion, this compound is a synthetic compound that has a wide range of applications in scientific research. It is commonly used as a surface modifier for various materials and has the potential to be used in the development of new materials for drug delivery, biomaterials, and energy storage and conversion applications. The ease of synthesis and non-toxic nature of this compound make it an attractive compound for use in lab experiments.

Scientific Research Applications

Propan-2-yl hexadecylcarbamate has a wide range of applications in scientific research. It is commonly used as a surface modifier for various materials such as nanoparticles, polymers, and metals. This compound can be used to improve the stability, solubility, and dispersibility of these materials. It can also be used to enhance the adhesion between different materials and to control the release of drugs from nanoparticles.

properties

IUPAC Name

propan-2-yl N-hexadecylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H41NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-20(22)23-19(2)3/h19H,4-18H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMMCTIRBSNSOIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCNC(=O)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H41NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50978866
Record name Propan-2-yl hydrogen hexadecylcarbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50978866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6298-78-8
Record name NSC42405
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42405
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Propan-2-yl hydrogen hexadecylcarbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50978866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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